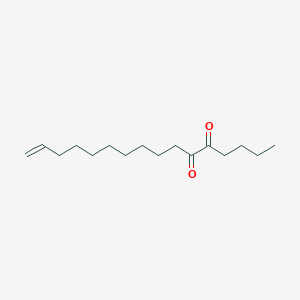

Hexadec-15-ene-5,6-dione

Description

Structure

3D Structure

Properties

CAS No. |

87163-31-3 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

hexadec-15-ene-5,6-dione |

InChI |

InChI=1S/C16H28O2/c1-3-5-7-8-9-10-11-12-14-16(18)15(17)13-6-4-2/h3H,1,4-14H2,2H3 |

InChI Key |

QPOWGEULBIEGEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C(=O)CCCCCCCCC=C |

Origin of Product |

United States |

Significance Within Contemporary Organic Synthesis Research

Diketones, particularly 1,2- and 1,3-diketones, are highly valuable intermediates in organic synthesis. ijpras.com They serve as versatile building blocks for constructing more complex molecular architectures, especially heterocyclic compounds. ijpras.comresearchgate.net

The α-diketone moiety is a key precursor for the synthesis of various nitrogen-containing heterocycles. For instance, α-diketones can be condensed with amines and diamines to form compounds like quinoxalines, which are important scaffolds in medicinal chemistry and material science. acs.org Similarly, they are used to synthesize pyrazoles and isoxazoles. ijpras.com

The presence of a long aliphatic chain and an additional reactive site (the C=C double bond) in Hexadec-15-ene-5,6-dione enhances its synthetic potential. This allows for selective reactions at different parts of the molecule. The double bond can undergo reactions such as hydrogenation, epoxidation, or polymerization, while the diketone moiety can be used for cyclization reactions. Long-chain diketones are known to be derived from cyclic precursors through free-radical reactions and are important intermediates in the synthesis of complex molecules, including natural products. capes.gov.brpublish.csiro.au

Chemical Reactivity and Reaction Pathways of Hexadec 15 Ene 5,6 Dione

Reactivity of the Diketone Moiety

The 1,2-diketone (or α-diketone) group is a highly reactive dielectrophilic species. thieme-connect.de The two adjacent carbonyl groups mutually enhance the electrophilicity of the carbonyl carbons, making them susceptible to a variety of reactions. thieme-connect.de

Nucleophilic Additions to Carbonyls

The electron-poor carbonyl carbons of the diketone are prime targets for attack by nucleophiles. thieme-connect.depressbooks.pub Due to the polarity of the carbon-oxygen double bond, the carbon atom carries a partial positive charge, readily reacting with electron-rich species. pressbooks.pub This reactivity is a cornerstone of carbonyl chemistry, leading to the formation of new carbon-nucleophile bonds. pressbooks.pub

In the context of α,β-unsaturated ketones, nucleophilic addition can occur either directly at the carbonyl carbon or at the β-carbon in a conjugate addition. libretexts.org While strong nucleophiles like Grignard reagents tend to add directly to the carbonyl group, softer nucleophiles often favor conjugate addition. libretexts.org

Keto-Enol Tautomerism and Equilibrium Studies in Unsaturated Diketones

Carbonyl compounds possessing an α-hydrogen can exist in equilibrium between their keto and enol forms, a phenomenon known as tautomerism. libretexts.org Typically, the keto form is more stable and predominates. libretexts.org However, the presence of a second carbonyl group, as in a 1,3-diketone, can significantly stabilize the enol tautomer, shifting the equilibrium. For instance, 2,4-pentanedione exists as the enol form in 85% abundance under normal conditions. libretexts.org

For α,β-unsaturated ketones that may lack α-hydrogens, it is possible for enolization to occur at the γ-position, creating a vinylogous enol. echemi.com The equilibrium between keto and enol forms is influenced by factors such as solvent polarity and temperature. researchgate.netresearchgate.net Studies on β-diketones have shown that the enol tautomer is often stabilized by internal hydrogen bonding in nonpolar solvents. masterorganicchemistry.com

Redox Transformations of α-Diketones

α-Diketones are redox-active compounds capable of participating in various oxidation and reduction reactions. thieme-connect.dedigitellinc.com They can be synthesized through the oxidation of various precursors, including α-methylene ketones, 1,2-diols, and deoxybenzoins. nih.govorganic-chemistry.org For example, the oxidation of α-methylene ketones to 1,2-diaryl diketones can be achieved using an I2-TBHP catalytic system. nih.gov Conversely, α-diketones can undergo decarbonylation to form diaryl ketones, a reaction that can be catalyzed by systems like CeO2, which leverages both its Lewis acid-base properties and redox capabilities. acs.org

Condensation Reactions with Nitrogen-Containing Nucleophiles

A hallmark reaction of α-diketones is their condensation with 1,2-diamines to form quinoxaline (B1680401) derivatives. sapub.orgsemanticscholar.orgresearchgate.net These heterocyclic compounds are of significant interest due to their wide range of biological activities. sapub.orgresearchgate.netsid.ir This transformation is highly efficient and can be catalyzed by a variety of reagents, including phenols, bentonite (B74815) clay, and various heteropolyacids, often under mild, environmentally friendly conditions. sapub.orgsemanticscholar.orgresearchgate.net The general method involves the reaction of an aryl or alkyl 1,2-diamine with an α-diketone, leading to high yields of the corresponding quinoxaline. sapub.orgsemanticscholar.org

| Catalyst/Reagent | Conditions | Outcome | Reference |

| Phenol | Room Temperature | High to excellent yields of quinoxalines | sapub.org |

| Bentonite clay K-10 | Room Temperature, EtOH | High to excellent yields, short reaction times | semanticscholar.org |

| Ammonium (B1175870) heptamolybdate tetrahydrate | Room Temperature, EtOH/H2O | Good to excellent yields of quinoxalines | sid.ir |

| Keggin-type heteropolyacids | Room Temperature | High yields, short reaction times | researchgate.net |

Reactivity of the Alkene Moiety (Hexadec-15-ene)

The terminal carbon-carbon double bond in Hexadec-15-ene-5,6-dione is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com

Electrophilic Additions to the Double Bond

The most common reaction of alkenes is electrophilic addition. byjus.commsu.edu In this reaction, an electrophile attacks the π-electrons of the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. byjus.commsu.edu The regioselectivity of this addition to unsymmetrical alkenes often follows Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. byjus.comucr.edu

Common electrophilic addition reactions include the addition of hydrogen halides (e.g., HBr, HCl) and halogens (e.g., Br2, Cl2). savemyexams.combyjus.commsu.edu In the case of hydrogen halides, the reaction is initiated by the proton acting as the electrophile. savemyexams.com For halogens, the π-bond of the alkene induces a dipole in the halogen molecule, initiating the electrophilic attack. savemyexams.com

| Reagent | Type of Addition | Key Feature | Reference |

| Hydrogen Halides (e.g., HBr) | Electrophilic Addition | Follows Markovnikov's rule for unsymmetrical alkenes. | byjus.com |

| Halogens (e.g., Br2) | Electrophilic Addition | Proceeds via a halonium ion intermediate. | msu.edu |

Cycloaddition Reactions (e.g., Diels-Alder reactions for related hexadecene derivatives)

The bifunctional nature of this compound, possessing both a terminal double bond and a 1,2-dione, presents multiple avenues for cycloaddition reactions. These reactions are powerful tools in organic synthesis for constructing cyclic frameworks.

The terminal alkene at C15-C16 can serve as the 2π-electron component (dienophile) in the renowned Diels-Alder reaction . wikipedia.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene to the dienophile, forming a six-membered ring. openstax.orgnih.gov Given that the alkene in this compound is unactivated (i.e., not conjugated with an electron-withdrawing group), it is considered an electron-rich dienophile. Consequently, it would react most efficiently with electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction. organic-chemistry.org Alternatively, reactions with simple or electron-rich dienes would likely require thermal conditions or Lewis acid catalysis to proceed efficiently. patsnap.com

Beyond the Diels-Alder reaction, the terminal alkene can participate in other cycloadditions:

[2+2] Photocycloaddition: Upon irradiation with ultraviolet light, the alkene could react with another alkene molecule to form a four-membered cyclobutane (B1203170) ring. openstax.orglibretexts.org This reaction proceeds through a diradical intermediate.

1,3-Dipolar Cycloaddition: The alkene can act as a dipolarophile in reactions with 1,3-dipoles (e.g., azides, nitrile oxides, or carbonyl ylides) to synthesize five-membered heterocyclic rings. rsc.orgwikipedia.org This is a highly versatile method for creating complex heterocyclic structures. wikipedia.org

The 1,2-dione moiety also presents opportunities for cycloaddition. For instance, 1,2-diones are known to react with carbonyl ylides in a 1,3-dipolar cycloaddition to furnish highly oxygenated spiro oxabicycles. ias.ac.inresearchgate.net

| Reaction Type | Reacting Moiety | Partner Reagent | Product Type | Conditions |

| Diels-Alder [4+2] Cycloaddition | Terminal Alkene (C15=C16) | Conjugated Diene | Substituted Cyclohexene | Thermal or Lewis Acid Catalysis |

| [2+2] Photocycloaddition | Terminal Alkene (C15=C16) | Alkene | Cyclobutane | UV Irradiation |

| 1,3-Dipolar Cycloaddition | Terminal Alkene (C15=C16) | 1,3-Dipole (e.g., Azide) | 5-Membered Heterocycle | Thermal |

| 1,3-Dipolar Cycloaddition | 1,2-Dione (C5=O, C6=O) | Carbonyl Ylide | Spiro Oxabicycle | Varies |

Interplay of Functional Groups and Remote Electronic Effects

In this compound, the reactive 1,2-dione and the terminal alkene are separated by an eight-carbon saturated chain. This significant distance precludes substantial through-bond electronic communication. However, the molecule's conformational flexibility allows for potential through-space interactions , where the chain folds to bring the two functional groups into proximity.

Such intramolecular interactions can significantly influence reactivity. For example, if the terminal alkene folds back towards the dione (B5365651), it could participate in intramolecular photochemical reactions, such as a [2+2] photocycloaddition between the excited dione and the ground-state alkene. srce.hrresearchgate.net While the formation of such a large ring system would be entropically disfavored compared to smaller ring formation, it remains a theoretical possibility.

The concept of remote functionalization is also relevant, where reactivity at one site is controlled by a distant group. nih.gov In catalyzed reactions, the dione could act as a coordinating site for a metal catalyst, which might then mediate a reaction at the remote alkene. While this "chain-walking" is more established for other systems, the principle of a remote functional group directing reactivity is a key theme in modern organic synthesis. The presence of the bulky and polar dione functionality could also sterically influence the approach of reagents to the alkene end of the molecule in certain folded conformations.

Mechanistic Studies of Select Transformations involving this compound

As direct mechanistic studies on this compound are unavailable, plausible mechanisms for its key potential reactions can be proposed based on well-established precedents.

Diels-Alder Reaction Mechanism: The reaction of the terminal alkene with a diene, such as 1,3-butadiene, is expected to proceed via a concerted, pericyclic mechanism. patsnap.com This involves a single, cyclic transition state where the two new carbon-carbon sigma bonds are formed simultaneously. The reaction is classified as a [π4s + π2s] cycloaddition, indicating that both components react on the same face (suprafacially), a thermally allowed process according to Woodward-Hoffmann rules. wikipedia.org

Norrish-Yang Photocyclization Mechanism: This photochemical reaction would be initiated by the absorption of light by one of the carbonyl groups of the 5,6-dione, promoting it to an excited triplet state, which has diradical character on the oxygen atom. msu.edu This excited oxygen can then abstract a hydrogen atom from a γ-position. In this molecule, the C5-carbonyl can abstract a hydrogen from C8, and the C6-carbonyl can abstract one from C9. This intramolecular hydrogen abstraction proceeds through a stable six-membered cyclic transition state, resulting in the formation of a 1,4-biradical intermediate. youtube.com This biradical has two primary fates:

Yang Cyclization: The two radical centers combine to form a new carbon-carbon bond, yielding a cyclobutanol (B46151) ring fused to the parent structure. msu.edu

Norrish Type II Cleavage: The bond between the α- and β-carbons cleaves, resulting in the formation of an enol and a new terminal alkene. For 1,2-diketones, Yang cyclization is often the favored pathway over fragmentation. nih.govrsc.org

Photochemical and Thermal Rearrangements (e.g., Norrish-Yang photocyclization in triterpenoids)

The structure of this compound is well-suited for specific photochemical and, to a lesser extent, thermal rearrangements.

Photochemical Rearrangements: The most significant predicted photochemical pathway is the Norrish-Yang photocyclization . The 1,2-dione moiety is an excellent chromophore that, upon excitation with UV or visible light, can initiate intramolecular hydrogen abstraction. nih.govrsc.org The presence of accessible γ-hydrogens at C8 and C9 makes this an extremely probable reaction. The process involves a highly regioselective 1,5-hydrogen atom transfer to form a 1,4-biradical, which then cyclizes to a 1-hydroxycyclobutanone derivative. nih.gov This type of reaction has been used powerfully in the synthesis of complex natural products, such as triterpenoids, where strategically positioned ketone groups are used to generate new, complex ring systems with high stereocontrol. nih.gov For 1,2-diketones specifically, the Norrish-Yang reaction is often highly efficient and strongly favors cyclization over the competing Norrish Type II fragmentation pathway. rsc.orgwiley.com

| Photochemical Reaction | Reactive Site | Key Intermediate | Primary Product |

| Norrish-Yang Photocyclization | 1,2-Dione (C5=O or C6=O) | 1,4-Biradical | Hydroxycyclobutanone derivative |

| Intramolecular [2+2] Photocycloaddition | Alkene and Dione | Diradical | Large Bicyclic Ring System |

| Norrish Type II Fragmentation | 1,2-Dione (C5=O or C6=O) | 1,4-Biradical | Enol and Alkene Fragments |

Thermal Rearrangements: Purely thermal rearrangements for a molecule like this compound are less predictable and often require harsh conditions. While certain α-diketones can undergo rearrangements like the benzilic acid rearrangement with a base beilstein-journals.org or the Wolff rearrangement if first converted to an α-diazoketone, these are not strictly thermal processes. organic-chemistry.orgd-nb.info At high temperatures, non-specific C-C bond cleavage and polymerization would likely compete with any defined rearrangement. The thermal rearrangement of unsaturated endoperoxides to diepoxides is a known transformation, but this is not directly applicable here. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Structural Characterization of Hexadec 15 Ene 5,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The spectrum of Hexadec-15-ene-5,6-dione is expected to show distinct signals corresponding to the vinylic protons, the protons on the carbon atoms adjacent to the carbonyl groups (α-protons), and the protons of the long alkyl chain.

The vinylic protons at the C-15 and C-16 positions would appear in the downfield region of the spectrum, typically between 5.0 and 6.0 ppm, due to the deshielding effect of the double bond. The terminal vinylic protons at C-16 would likely present as a multiplet, while the internal vinylic proton at C-15 would also be a multiplet due to coupling with the C-14 and C-16 protons. The protons on the carbons alpha to the two carbonyl groups (C-4 and C-7) are expected to be deshielded and would likely resonate in the range of 2.5-2.9 ppm as triplets, assuming coupling with the adjacent methylene (B1212753) protons. The long methylene chain (C-8 to C-14) would produce a complex series of overlapping signals in the upfield region, typically around 1.2-1.6 ppm. The terminal methyl group (C-1) would appear as a triplet around 0.9 ppm.

Expected ¹H NMR Data for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~0.9 | Triplet (t) | ~7.0 |

| H-2, H-3 | ~1.3-1.4 | Multiplet (m) | - |

| H-4 | ~2.7 | Triplet (t) | ~7.5 |

| H-7 | ~2.6 | Triplet (t) | ~7.5 |

| H-8 to H-13 | ~1.2-1.6 | Multiplet (m) | - |

| H-14 | ~2.0 | Quartet (q) | ~7.0 |

| H-15 | ~5.8 | Multiplet (m) | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

The most downfield signals in the ¹³C NMR spectrum of this compound would be from the carbonyl carbons (C-5 and C-6), expected to appear in the range of 190-210 ppm. The alkene carbons (C-15 and C-16) would resonate around 114-140 ppm. The carbons alpha to the carbonyl groups (C-4 and C-7) would be found at approximately 35-45 ppm. The remaining methylene carbons of the alkyl chain would produce a cluster of signals between 22 and 32 ppm, and the terminal methyl carbon (C-1) would be the most shielded, appearing at approximately 14 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~14 |

| C-2, C-3 | ~22-24 |

| C-4 | ~40 |

| C-5, C-6 | ~200 |

| C-7 | ~42 |

| C-8 to C-13 | ~29-32 |

| C-14 | ~34 |

| C-15 | ~139 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the signals for H-4 and the adjacent methylene protons would confirm their connectivity. Similarly, correlations would be observed along the entire alkyl chain and within the vinylic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign each proton signal to its corresponding carbon atom, for example, linking the vinylic proton signals to the vinylic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the positions of the carbonyl groups. For example, correlations from the α-protons (H-4 and H-7) to the carbonyl carbons (C-5 and C-6) would confirm the location of the dione (B5365651) functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing insights into the molecule's three-dimensional structure and stereochemistry. For the double bond at C-15, the stereochemistry (E or Z) could potentially be determined by observing NOE correlations between H-14 and H-16.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching of the diketone. This band is expected to appear in the region of 1700-1720 cm⁻¹. The C=C stretching vibration of the alkene group would give rise to a weaker absorption around 1640 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the alkene would be observed above 3000 cm⁻¹, while the C-H stretching of the sp³ hybridized carbons of the alkyl chain would appear just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=C double bond, being more polarizable, would typically show a strong Raman signal. The C=O stretch would also be observable, although it is generally weaker in Raman than in IR spectra.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Diketone) | 1700-1720 (Strong) | 1700-1720 (Weak) |

| C=C Stretch (Alkene) | ~1640 (Weak to Medium) | ~1640 (Strong) |

| sp² C-H Stretch | 3010-3090 (Medium) | 3010-3090 (Medium) |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound (C₁₆H₂₈O₂). This allows for the unambiguous confirmation of its molecular formula. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavage at the C-C bonds adjacent to the carbonyl groups (α-cleavage). This would result in the formation of acylium ions and other stable fragments. The position of the double bond could also influence the fragmentation pathways.

Expected Mass Spectrometry Data for this compound

| Technique | Expected Result |

|---|---|

| HRMS | Molecular Formula: C₁₆H₂₈O₂. Calculated Exact Mass: [Precise mass to be calculated]. |

| Electron Ionization (EI)-MS | Molecular Ion Peak (M⁺). Characteristic fragment ions resulting from α-cleavage around the carbonyl groups and cleavage related to the double bond. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a definitive and highly accurate model of its solid-state structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and providing unambiguous information about the conformation of the alkyl chain and the stereochemistry of the double bond. The crystal packing arrangement, which describes how the molecules are arranged in the crystal lattice, would also be determined. Due to the flexibility of the long alkyl chain, the molecule may adopt a specific conformation in the crystalline state to optimize packing forces. The relative orientation of the two carbonyl groups would also be of significant interest.

As no published crystal structure for this compound is currently available, the specific crystallographic parameters cannot be listed. However, a successful crystallographic study would provide an unparalleled level of structural detail.

Information Not Available for this compound

Extensive research has been conducted to gather information on the chemical compound “this compound” for the purpose of generating a detailed scientific article. However, a thorough search of scholarly databases, scientific literature, and chemical compound repositories has yielded no specific data for this particular molecule.

Furthermore, inquiries into chemical databases like PubChem did not provide an entry for this compound. A search did reveal data for a positional isomer, Hexadec-6-ene-8,9-dione, which possesses the same molecular formula (C16H28O2) nih.gov. This indicates that while similar structures are known and characterized, specific scientific research on the 15-ene-5,6-dione isomer does not appear to be publicly available at this time.

Regarding the requested section on chromatographic techniques, general methodologies for the isolation and analysis of organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) are well-documented jmchemsci.comphcogj.comjournalejmp.comresearchgate.net. These techniques are broadly applicable for the separation and identification of volatile and semi-volatile compounds, including various ketones and diones found in natural and synthetic mixtures. Preparative chromatographic methods are also standard for isolating pure compounds for further structural elucidation chromatographyonline.comtsijournals.comnih.gov. However, no specific application of these techniques to this compound has been reported in the available literature.

Due to the absence of specific research findings and data for this compound, it is not possible to generate the requested scientific article with the required level of detail and accuracy. The creation of data tables and a comprehensive discussion of its chemical properties would be speculative and not based on established scientific evidence.

Should research on this compound become available in the future, a detailed article as per the user's request could be composed.

Computational and Theoretical Investigations on Hexadec 15 Ene 5,6 Dione

Molecular Dynamics Simulations for Conformational Dynamics and Solvent EffectsNo literature detailing molecular dynamics simulations to understand the conformational dynamics or the influence of solvents on Hexadec-15-ene-5,6-dione could be located.

Without dedicated scholarly research on this specific compound, the generation of a fact-based and accurate article as per the user's detailed instructions is not feasible.

Application of Machine Learning in the Prediction of Synthetic Routes and Reactivity Patterns

The core principle involves training sophisticated algorithms on extensive reaction datasets, such as those from the United States Patent and Trademark Office (USPTO) or Reaxys. researchgate.netnih.gov By doing so, models can identify complex patterns and correlations between reactants, reagents, and products. aimlic.com This enables the prediction of not only the likely product of a reaction but also the optimal conditions—such as catalyst, solvent, and temperature—to achieve it. nih.gov

Prediction of Synthetic Routes (Retrosynthesis)

For this compound, an AI model would propose disconnections at key functional groups. The α-dione and the long alkyl chain with a terminal alkene present several strategic possibilities for disconnection. The model would rank these potential retrosynthetic steps based on the probability learned from thousands of similar transformations in its training data. neurips.ccnips.cc The goal is to recursively break down the target into simpler, readily available building blocks. engineering.org.cn The performance of these models is often evaluated by their ability to identify the known precursors for a given product within their top-ranked predictions. acs.org

Table 1: Performance of Representative AI Models for Single-Step Retrosynthesis Prediction

This table illustrates the typical top-k accuracy of various machine learning models on benchmark datasets like USPTO-50k, which contains approximately 50,000 reactions. acs.org The "Top-k accuracy" indicates the percentage of test cases where the correct reactant set was found within the top k predictions made by the model.

| Model Architecture | Top-1 Accuracy (%) | Top-5 Accuracy (%) | Top-10 Accuracy (%) |

| Template-based (NeuralSym) | 54.8 | 79.4 | 86.1 |

| Sequence-to-Sequence (Transformer) | 52.1 | 75.9 | 83.8 |

| Graph-to-Graph (LocalRetro) | 89.5 | 99.2 | - |

Prediction of Reactivity Patterns

To achieve this, molecules are converted into a set of numerical features, or descriptors, that a machine learning algorithm can process. bonviewpress.com These descriptors can include quantum mechanical calculations, such as orbital energies (HOMO/LUMO), partial charges, and bond orders, as well as simpler structural features like atom counts and topological indices. rsc.org An ML model, such as a graph neural network (GNN) or a random forest, is then trained to correlate these descriptors with known reaction outcomes. arxiv.org This allows the model to create a "reactivity map" of a new molecule, highlighting atoms that are most likely to participate in a reaction. arxiv.org For this compound, such a model could predict whether a nucleophile would preferentially attack one of the carbonyl carbons or the terminal alkene, a determination that is crucial for planning a successful synthesis.

Table 2: Hypothetical Molecular Descriptors for ML-based Reactivity Prediction of this compound

This table lists examples of descriptors that would serve as input features for a machine learning model to predict the reactivity of different sites on the molecule.

| Descriptor Type | Specific Descriptor | Relevance to Reactivity Prediction |

| Electronic Properties | Partial Charge (e.g., Mulliken, Gasteiger) | Indicates electrophilic/nucleophilic sites; crucial for the carbonyl carbons. |

| HOMO/LUMO Energies & Gap | Predicts susceptibility to nucleophilic/electrophilic attack and overall kinetic stability. rsc.org | |

| Fukui Functions | Identifies the most reactive sites for electrophilic, nucleophilic, and radical attack. | |

| Steric Properties | Steric Hindrance Parameters (e.g., Tolman cone angle) | Influences accessibility of reactive sites to reagents. chemeurope.com |

| Molecular Volume/Surface Area | Provides a general measure of molecular size which can affect reaction rates. | |

| Topological Properties | Topological Polar Surface Area (TPSA) | Correlates with intermolecular interactions and solubility. bonviewpress.com |

| Number of Rotatable Bonds | Describes molecular flexibility, which can influence conformational accessibility of reactive sites. bonviewpress.com |

Natural Occurrence and Isolation Methodologies for Analogues of Hexadec 15 Ene 5,6 Dione

Identification of Natural Sources Potentially Producing Related Unsaturated Diketones

Long-chain β-diketones are a class of lipids found in the epicuticular waxes of various plants, as well as in some fungi, bacteria, and insects. researchgate.netmdpi.com These compounds play a role in protecting the organism from environmental stressors.

Notable natural sources of unsaturated diketones include:

Plants: Many plant species, particularly grasses (Poaceae), are known to produce β-diketones as major components of their surface waxes. gerli.com This includes important crops like wheat (Triticum aestivum), barley (Hordeum vulgare), and rye (Secale cereale). researchgate.netgerli.com Other plant families where these compounds are found include Myrtaceae, Buxaceae, Ericaceae, and Asteraceae. researchgate.netgerli.com For example, hentriacontane-14,16-dione (B1217690) is a well-characterized β-diketone from wheat straw wax. researchgate.netnih.gov Some vanilla bean species also contain long-chain aliphatic 1,3-diketones. researchgate.net

Phytoplankton: A specific class of phytoplankton, most notably the coccolithophorid Emiliana huxleyi, produces long-chain unsaturated methyl or ethyl ketones. gerli.com These compounds are significant in marine environments. gerli.com

Fungi and Bacteria: Various fungi and bacteria are also capable of producing β-diketones. researchgate.netmdpi.com For instance, the antibiotic usnic acid, a dibenzofuran (B1670420) derivative with a β-diketone moiety, is produced by lichens (a symbiotic association of a fungus and an alga). mdpi.com Streptomyces species have been shown to produce diketones such as streptoone A. gerli.com

Here is an interactive data table of some naturally occurring diketones and their sources:

| Compound Name | Natural Source(s) |

| Hentriacontane-14,16-dione | Wheat (Triticum aestivum), Barley (Hordeum vulgare) |

| Usnic Acid | Lichens (e.g., Usnea species) |

| Streptoone A | Streptomyces sp. |

| Curcumin | Turmeric (Curcuma longa) |

| N-tritriacontane-16,18-dione | Eucalyptus leaves, Sunflower pollen, Vanilla beans |

Extraction and Purification Techniques for Natural Products (e.g., Countercurrent Chromatography)

The isolation of unsaturated diketones from their natural sources involves extraction followed by purification.

Extraction: The initial step is typically a solvent extraction of the raw biological material. Due to the lipophilic nature of these compounds, nonpolar solvents are effective.

Solvent Selection: Traditionally, petroleum-based solvents like hexane (B92381) have been used to extract waxes containing β-diketones. nih.gov However, more sustainable and less toxic solvents are being explored. For instance, 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO) have shown high efficiency and selectivity in extracting hentriacontane-14,16-dione from wheat straw wax. researchgate.net

Chelation-Assisted Extraction: A selective method for isolating β-diketones involves their ability to form chelate complexes with metal ions. By adding a copper(II) salt, such as copper(II) acetate (B1210297), to the extract, the β-diketones can be precipitated as insoluble copper complexes. nih.govrsc.org These complexes can then be separated, and the free β-diketone can be recovered by treatment with a strong acid. nih.govrsc.org

Purification: After the initial extraction, chromatographic techniques are employed to purify the diketones from other co-extracted lipids.

Thin-Layer Chromatography (TLC): TLC is a useful method for the initial separation and purification of fatty acid derivatives. gerli.com Different classes of lipids can be separated based on their polarity. For instance, fatty acid methyl esters (FAMEs) can be separated from more polar hydroxy fatty acid methyl esters using a hexane/diethyl ether solvent system. gerli.com

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that is particularly well-suited for the separation of fatty acids and their derivatives. academie-sciences.fr It avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. academie-sciences.fr High-speed counter-current chromatography (HSCCC) has been successfully used to purify antifungal hydroxy unsaturated fatty acids from plant seed oil and Lactobacillus cultures. acs.org The choice of the two-phase solvent system is critical for achieving good separation. acs.org CCC can separate fatty acid derivatives based on their degree of unsaturation and chain length. academie-sciences.fr For example, a semi-preparative scale purification of highly unsaturated fatty acids has been achieved using a multi-layer coil separator with a heptane (B126788) stationary phase and an acetonitrile/water mobile phase. gerli.com

Hypothetical Biosynthetic Pathways to Fatty Acid-Derived Diketones

The biosynthesis of fatty acid-derived diketones is a complex process that is not fully elucidated for all organisms but is understood to originate from fatty acid metabolism. nih.gov

Fatty Acid Synthesis as a Precursor: The journey begins with the de novo synthesis of fatty acids in the plastids of plants or the cytoplasm of other organisms. nih.gov This process starts with acetyl-CoA and involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex to produce saturated fatty acid chains, typically C16 (palmitic acid) and C18 (stearic acid). nih.gov

Elongation and Desaturation: These initial fatty acid chains can then be further modified.

Elongation: In the endoplasmic reticulum, fatty acid elongase enzymes can extend the C16 and C18 chains to very-long-chain fatty acids (VLCFAs) of C20 or longer. nih.gov

Desaturation: Fatty acyl-CoA desaturases introduce double bonds at specific positions in the fatty acid chain, creating unsaturated fatty acids. bu.edu For example, stearoyl-CoA desaturase converts stearic acid to oleic acid. bu.edu The position of the double bond in a compound like Hexadec-15-ene-5,6-dione suggests the action of a Δ15 desaturase on a C16 fatty acid precursor.

Formation of the Diketone Moiety: The formation of the β-diketone structure is thought to involve a type III polyketide synthase (PKS) enzyme. unl.edu These enzymes catalyze a Claisen-type condensation reaction. youtube.com The biosynthesis of β-diketones in wheat and barley is believed to be mediated by gene clusters that include a PKS. nih.govunl.edu

A hypothetical pathway to a C16 unsaturated diketone could involve:

Synthesis of a C16 fatty acid (palmitic acid).

Desaturation at the Δ15 position to form hexadec-15-enoic acid. This would require a specific desaturase enzyme.

Activation of the fatty acid to its CoA ester.

A series of reactions, likely involving a PKS, that would lead to the introduction of the ketone groups at the C-5 and C-6 positions. This could proceed through oxidation of the fatty acid chain at these positions followed by further enzymatic modifications. The oxidation of hydroxy fatty acids by dehydrogenases is a known pathway for the formation of ketone-containing oxo-fatty acids. nih.gov

The exact sequence of these steps and the specific enzymes involved can vary between different organisms and for different diketone structures.

Derivatization and Functionalization Strategies for Hexadec 15 Ene 5,6 Dione

Synthesis of Analogues with Modifications at the Alkene and Diketone Sites

The distinct reactivity of the terminal alkene and the 1,2-diketone allows for selective modifications to generate a library of analogues.

Modifications at the Alkene Terminus: The terminal double bond is susceptible to a variety of addition and oxidation reactions. These reactions can introduce new functional groups at the C-15 and C-16 positions.

Hydration and Hydrohalogenation: The alkene can undergo hydration to form a primary alcohol (Hexadecane-15-ol-5,6-dione) or hydrohalogenation to introduce a halide. acs.org

Epoxidation: Oxidation with peroxy acids like m-CPBA yields the corresponding epoxide, Hexadec-15-ene-oxide-5,6-dione. This epoxide is a valuable intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Asymmetric dihydroxylation, for instance using Sharpless conditions, can produce chiral vicinal diols (Hexadecane-15,16-diol-5,6-dione), introducing stereocenters at the end of the alkyl chain. acs.org

Ozonolysis: Oxidative cleavage of the double bond with ozone, followed by a reductive workup, would yield a shorter-chain aldehyde (14-oxo-tetradecane-5,6-dione) and formaldehyde.

Carbon-Carbon Bond Formation: Organometallic reagents, such as Grignard or organolithium reagents, can react with the terminal alkene. msu.eduacs.orgbdu.ac.inlibretexts.org For example, lithium diorganocopper reagents (Gilman reagents) are known to undergo conjugate addition to α,β-unsaturated ketones, a reaction class that highlights the reactivity of activated alkenes. libretexts.org While the alkene in Hexadec-15-ene-5,6-dione is unactivated, specific catalytic systems can enable its participation in C-C bond-forming reactions.

Modifications at the Diketone Moiety: The adjacent carbonyl groups at C-5 and C-6 are prime sites for nucleophilic attack and condensation reactions.

Reduction: The diketone can be reduced to the corresponding diol (Hexadec-15-ene-5,6-diol). The choice of reducing agent can influence the stereochemistry of the resulting diol.

Grignard and Organolithium Reactions: Addition of organometallic reagents to one or both carbonyl groups can generate tertiary alcohols. libretexts.org Careful control of stoichiometry is necessary to achieve selective mono- or di-addition.

Wittig Reaction: The carbonyl groups can be converted to alkenes via the Wittig reaction, introducing new carbon-carbon double bonds within the chain.

Acetal Formation: Protection of one or both carbonyl groups as acetals allows for selective reactions at the terminal alkene.

A summary of potential derivatization reactions is presented below.

| Functional Group | Reaction | Reagent(s) | Resulting Functional Group(s) |

| Alkene | Dihydroxylation | OsO₄, NMO | Vicinal Diol |

| Epoxidation | m-CPBA | Epoxide | |

| Ozonolysis | 1. O₃; 2. DMS | Aldehyde | |

| Hydrobromination | HBr | Bromoalkane | |

| Diketone | Reduction | NaBH₄ | Diol |

| Grignard Reaction | R-MgBr | Tertiary Alcohol(s) | |

| Acetal Protection | Ethylene glycol, H⁺ | Acetal(s) | |

| Condensation | o-phenylenediamine | Quinoxaline (B1680401) |

Stereoisomer Synthesis and Separation

The synthesis of specific stereoisomers of this compound derivatives is crucial for applications where chirality is important, such as in biological systems. Key strategies focus on the diketone and the creation of new chiral centers from the alkene.

Stereoselective Synthesis:

Reduction of Diketones: The stereoselective reduction of the 5,6-dione moiety can be achieved using chiral reducing agents or enzymatic methods. Alcohol dehydrogenases (ADHs) are known to reduce α-diketones to chiral α-hydroxy ketones or vicinal diols with high enantiomeric and diastereomeric excess. uni-duesseldorf.deuni-duesseldorf.de For example, ADHs from various microorganisms can catalyze the reduction of long-chain aliphatic α-diketones with excellent stereoselectivity. uni-duesseldorf.de

Asymmetric Dihydroxylation: As mentioned, the terminal alkene can be converted into a chiral diol using methods like the Sharpless asymmetric dihydroxylation. This introduces two new stereocenters at the C-15 and C-16 positions. acs.org

Enantioselective Alkylation/Addition: Chiral auxiliaries or catalysts can be employed to direct the stereoselective addition of nucleophiles to the diketone, or to guide reactions at the alkene.

Separation of Stereoisomers: When stereoselective synthesis is not feasible or yields mixtures, separation techniques are employed.

Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers and diastereomers. researchgate.netnih.gov

Derivatization: Diastereomers can be formed by reacting the compound with a chiral derivatizing agent. These diastereomeric products, having different physical properties, can then be separated by standard chromatographic techniques like column chromatography or preparative GC. diva-portal.org Subsequent removal of the chiral auxiliary yields the separated enantiomers.

Crystallization: Diastereomeric salt formation or preferential crystallization can sometimes be used to resolve stereoisomers.

| Strategy | Target | Method | Example Reagents/Techniques | Outcome |

| Stereoselective Synthesis | Diketone | Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | Chiral Diol or Hydroxy Ketone |

| Alkene | Asymmetric Dihydroxylation | (DHQD)₂PHAL (Sharpless Ligand) | Chiral Vicinal Diol | |

| Separation | Stereoisomeric Mixture | Chiral HPLC | Chiral Stationary Phase Column | Separated Enantiomers/Diastereomers |

| Stereoisomeric Mixture | Derivatization | Chiral Derivatizing Agent (e.g., Mosher's acid) | Separable Diastereomers |

Development of this compound as a Precursor in Complex Molecule Synthesis

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, including natural products and their analogues. rsc.orgrsc.org Long-chain polyketide natural products often feature multiple stereocenters and varied oxygenation patterns, and molecules like this compound could serve as key fragments in a convergent synthesis strategy.

The terminal alkene acts as a handle for chain extension or macrocyclization. For example, cross-metathesis reactions could couple the alkene with other olefin-containing fragments, a common strategy in the synthesis of macrocyclic lactones. acs.org The diketone moiety can be used to construct cyclic or heterocyclic systems embedded within a larger molecular framework. For instance, an intramolecular aldol (B89426) condensation, following modification of the terminal alkene, could be envisioned to form carbocyclic rings.

The synthesis of complex natural products often involves the assembly of smaller, functionalized fragments. This compound represents a C16 fragment that, after suitable stereoselective modifications at both the alkene and diketone sites, could be incorporated into a larger structure. For example, its derivatives could be used in the synthesis of long-chain polyols or macrolides. acs.org

Functionalization for Integration into Advanced Chemical Scaffolds (e.g., heterocyclic systems)

The 1,2-diketone functionality is a classic precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems through condensation reactions with binucleophiles. acs.orgchim.it These reactions provide a straightforward route to integrate the long alkyl chain of this compound into advanced chemical scaffolds with potential applications in materials science and medicinal chemistry.

Quinoxalines: Condensation with 1,2-diaminobenzenes (o-phenylenediamines) is a standard and efficient method to produce quinoxalines. ijcce.ac.irsapub.org The reaction typically proceeds under mild conditions, often catalyzed by acids or various metal catalysts, and can even be performed in water. ijcce.ac.irmdpi.com This would yield 2,3-disubstituted quinoxalines bearing a C10 alkyl chain and a C9H17-alkene chain.

Pyrazines: Reaction with 1,2-diaminoalkanes, such as ethylenediamine, yields pyrazine (B50134) derivatives. nih.govtandfonline.comajgreenchem.com These reactions can be catalyzed by bases or proceed thermally.

Imidazoles: A three-component reaction involving the diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) is a common method for synthesizing trisubstituted imidazoles. acs.orgorganic-chemistry.orgcapes.gov.brorganic-chemistry.org This allows for the introduction of additional diversity around the imidazole (B134444) core.

Other Heterocycles: Reactions with other binucleophiles like hydrazine (B178648) or urea (B33335) derivatives can lead to the formation of different heterocyclic systems. researchgate.netbenthamdirect.com For example, reaction with hydrazine would likely lead to a dihydropyridazine (B8628806) derivative.

The table below summarizes the synthesis of various heterocyclic systems from a 1,2-diketone precursor.

| Heterocyclic System | Binucleophile | General Reaction Conditions |

| Quinoxaline | o-Phenylenediamine | Acetic acid or catalyst (e.g., La(OAc)₃) in water/ethanol, reflux. ijcce.ac.ir |

| Pyrazine | Ethylenediamine | Base (e.g., t-BuOK) in methanol (B129727) or thermal conditions. tandfonline.com |

| Imidazole | Aldehyde + Ammonium Acetate | Microwave irradiation or heating in a suitable solvent. acs.org |

These functionalization strategies highlight the potential of this compound as a versatile platform for generating a wide range of derivatives and complex molecular architectures.

Conclusion and Future Research Directions in Hexadec 15 Ene 5,6 Dione Chemistry

Summary of Synthetic Achievements and Mechanistic Understanding

The synthesis of long-chain unsaturated diketones, particularly α-diketones (1,2-diones) like Hexadec-15-ene-5,6-dione, has been approached through various methodologies. A significant achievement in the synthesis of long-chain 1,2-dioxo compounds involves the oxidation of mono-unsaturated fatty acid esters. One established method utilizes potassium permanganate (B83412) to oxidize the double bond of a suitable precursor, such as a methyl ester of a mono-unsaturated fatty acid, to yield the vicinal diketone functionality. researchgate.net For the specific synthesis of this compound, a plausible precursor would be an ester of hexadec-15-enoic acid, which upon selective oxidation of the C5-C6 position would yield the target molecule.

Another viable synthetic route involves the oxidation of 1,2-diols. A simple and convenient procedure has been reported for the synthesis of aliphatic 1,2-diketones by refluxing the corresponding 1,2-diol with N-bromosuccinimide in a non-polar solvent like carbon tetrachloride. researchgate.net This suggests that a precursor diol, hexadec-15-ene-5,6-diol, could be effectively converted to this compound.

The mechanistic understanding of these transformations is well-established in organic chemistry. The potassium permanganate oxidation of alkenes to 1,2-diones proceeds through a cyclic manganate (B1198562) ester intermediate, which upon further oxidation and hydrolysis yields the diketone. The oxidation of 1,2-diols by N-bromosuccinimide likely involves the formation of a hypobromite (B1234621) ester intermediate, followed by elimination to afford the diketone.

While direct mechanistic studies on this compound are not available, the reactivity of the α,β-unsaturated ketone moiety is well-documented. These compounds are susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon, a reactivity pattern known as vinylogous reactivity. wikipedia.org The presence of two carbonyl groups in conjugation with a double bond, as would be the case in isomers of this compound, influences the electronic properties and reactivity of the molecule.

Identification of Remaining Challenges and Unexplored Avenues in Unsaturated Diketone Chemistry

Despite the synthetic methods available, several challenges and unexplored avenues remain in the chemistry of unsaturated diketones, especially for long-chain aliphatic systems.

Challenges in Synthesis:

Regioselectivity: In polyunsaturated precursors, achieving selective oxidation of a specific double bond to a diketone without affecting other reactive sites, such as the terminal double bond in this compound, remains a significant challenge.

Stereoselectivity: For chiral unsaturated diketones, controlling the stereochemistry during synthesis is a complex task that often requires the development of sophisticated catalytic systems.

Green Synthesis: Many existing methods for the synthesis of diketones rely on stoichiometric amounts of strong oxidizing agents, which can generate significant chemical waste. The development of greener, catalytic methods using more environmentally benign oxidants is a key area for future research.

Unexplored Avenues:

Natural Occurrence: While long-chain β-diketones have been identified in the epicuticular wax of some plants like vanilla beans, the natural occurrence of long-chain α-diketones such as this compound is yet to be widely explored. researchgate.netnih.gov

Biological Activity: The biological roles and potential applications of long-chain unsaturated α-diketones are largely unknown. Given that other diketones exhibit interesting biological properties, this is a promising area for investigation.

Coordination Chemistry: The vicinal dicarbonyl motif in α-diketones makes them excellent ligands for metal ions. The coordination chemistry of long-chain unsaturated α-diketones could lead to the development of novel catalysts or materials with unique properties.

Outlook for Further Fundamental Chemical Research on this compound and Related Systems

The future of fundamental chemical research on this compound and related long-chain unsaturated diketones is rich with possibilities. A primary focus should be on the development of novel and efficient synthetic strategies that address the challenges of regioselectivity and stereoselectivity. The exploration of biocatalytic methods, for instance, could offer a green and highly selective approach to these molecules.

Detailed mechanistic studies on the reactivity of these compounds are crucial. Investigating the kinetics and thermodynamics of their reactions will provide a deeper understanding of their chemical behavior. The unique combination of a long aliphatic chain and a reactive diketone functionality may lead to interesting self-assembly properties or reactivity in biphasic systems, which warrants investigation.

Furthermore, computational studies can play a significant role in predicting the properties and reactivity of these molecules, guiding experimental efforts. The potential applications of this compound and its analogues in materials science, as precursors to polymers or as components of liquid crystals, should also be explored. A thorough investigation into their biological activity could uncover new therapeutic agents or biochemical probes.

Q & A

Q. What are the recommended methodologies for synthesizing Hexadec-15-ene-5,6-dione, and how can purity be optimized?

Synthesis typically involves controlled oxidation of precursor alkenes or ketones. For purity optimization:

- Use high-purity starting materials (≥99%) to minimize side reactions.

- Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.

- Validate purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards .

- Monitor reaction progress using thin-layer chromatography (TLC) with iodine staining .

Q. How should researchers safely handle this compound in laboratory settings?

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : 1H and 13C NMR to confirm backbone structure and ketone positions. Use deuterated chloroform (CDCl3) as solvent.

- IR Spectroscopy : Identify carbonyl stretches (C=O) near 1700–1750 cm⁻¹.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 280.24) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in this compound’s molecular geometry?

- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation in dichloromethane/hexane.

- Structure Refinement : Use SHELXL for least-squares refinement. Check for torsional strain in the 15-ene moiety and ketone planarity .

- Validation Tools : Cross-verify with Mercury software for bond angles/lengths and PLATON for symmetry checks .

Q. What experimental strategies address contradictions between computational and experimental spectral data?

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with XRD data to identify conformational discrepancies.

- Solvent Effects : Re-run NMR in polar aprotic solvents (e.g., DMSO-d6) to assess hydrogen bonding impacts .

- Dynamic Effects : Perform variable-temperature NMR to detect hindered rotation in the diketone group .

Q. How can researchers design mechanistic studies to probe this compound’s reactivity under varying conditions?

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (IC50/EC50 calculations).

- ANOVA : Compare variance across replicates; use Tukey’s post-hoc test for multiple comparisons.

- Uncertainty Quantification : Report confidence intervals (95%) and use bootstrap resampling for small datasets .

Methodological Best Practices

Q. How should raw crystallographic data (e.g., .hkl files) be archived for reproducibility?

Q. What protocols ensure ethical compliance in collaborative studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.